2-amino-N-cyclopentyl-3-methylbutanamide
Description
Contextualization as an Amino Acid Derivative and Valine Analog
The fundamental structure of 2-amino-N-cyclopentyl-3-methylbutanamide is derived from L-valine, one of the twenty proteinogenic amino acids. In this derivative, the carboxyl group of valine is condensed with a cyclopentyl amine, forming an N-cyclopentyl amide. This modification transforms the zwitterionic amino acid into a new chemical entity with different physical and chemical properties, while retaining the core structure and chirality of the original valine molecule.
This places the compound in the category of valine analogs. Such analogs are widely studied in medicinal chemistry and drug design. The core "2-amino-3-methylbutanamide" structure is a common motif derived from valine. For instance, the related compound (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide is a well-documented chemical building block. sigmaaldrich.com The primary difference in the title compound is the substitution of the tert-butyl group with a cyclopentyl ring on the amide nitrogen, illustrating how the valine framework can be systematically modified.
Significance as a Chiral Building Block in Organic Synthesis
Due to its origin from L-valine, a chiral amino acid, this compound is an intrinsically chiral molecule. Chiral building blocks, also known as chiral synthons, are invaluable in organic synthesis for the construction of complex, enantiomerically pure molecules, particularly for pharmaceutical and agrochemical applications. iupac.org The stereocenter inherited from valine allows chemists to introduce a specific three-dimensional architecture into a target molecule.
The use of amino acids and their derivatives as chiral building blocks is a well-established strategy in asymmetric synthesis. rsc.org These compounds provide at least two reactive functional groups—the amine and the carboxyl (or its derivative)—and a defined stereocenter. nih.gov The synthesis of chiral amides and peptides often involves racemization-free coupling methods to preserve the stereochemical integrity of the starting amino acid. rsc.org Therefore, this compound can be employed as a key intermediate, enabling the stereocontrolled synthesis of larger, more complex chemical structures.
Overview of Research Trajectories for Amide-Containing Compounds
The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of proteins and peptides and appearing in approximately 25% of all best-selling pharmaceutical products. amrita.edu Consequently, the synthesis and properties of amide-containing compounds are a major focus of contemporary research. amrita.edunumberanalytics.com
Current research trajectories in this area are heavily influenced by the principles of green and sustainable chemistry. rsc.orgrsc.org A significant challenge identified by the ACS Green Chemistry Institute is the development of more environmentally benign methods for amide bond formation. rsc.orgrsc.org Traditional methods often require harsh conditions and the use of stoichiometric coupling reagents that generate significant waste. To address this, research is increasingly focused on:
Catalytic Methods: Developing metal-catalyzed or organocatalytic systems that can form amide bonds under milder conditions with higher efficiency. nih.gov
Enzymatic Synthesis: Using enzymes like lipases as biocatalysts to form amide bonds, often in greener solvents, which can proceed with high selectivity and minimal byproducts. nih.gov
Flow Chemistry: Implementing continuous flow processes for amide synthesis, which can offer better control, safety, and scalability compared to batch reactions.
These modern synthetic strategies aim to make the production of important amide-containing compounds, including derivatives like this compound, more efficient and sustainable. chemrxiv.org The stability and hydrogen-bonding capabilities of the amide group ensure its continued importance in drug design and materials science. numberanalytics.comnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Hydrochloride Salt) |
| CAS Number | 1236262-43-3 |
| Molecular Formula | C₁₀H₂₁ClN₂O |
| Molecular Weight | 220.74 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclopentyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJRKRYXRWSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations and Derivative Design
Systematic Modification of the Cyclopentyl Moiety
The N-cyclopentyl group of 2-amino-N-cyclopentyl-3-methylbutanamide occupies a significant hydrophobic pocket in its biological targets. acs.org Investigations into modifying this cycloalkyl moiety have revealed a clear relationship between the size of the ring and the compound's inhibitory potency against enzymes like lysyl-tRNA synthetase (LysRS). acs.org
A systematic increase in the ring size from a cyclopentyl to a cyclohexyl and then to a cycloheptyl group has been shown to progressively enhance the compound's activity. This suggests that the larger rings may better fill the hydrophobic pocket of the enzyme, potentially displacing water molecules and leading to a more favorable binding interaction. acs.org Specifically, increasing the ring size to cyclohexyl and cycloheptyl improved LysRS potency by 7-fold and 20-fold, respectively. acs.org
Further modifications to the cycloalkyl ring, such as the introduction of polar substituents, have also been explored. The addition of a hydroxyl group to a cyclohexyl analog demonstrated that such changes are tolerated, although they can lead to a modest reduction in potency. acs.org Interestingly, the stereochemistry of this substitution is critical; for instance, a cis-2-hydroxycyclohexyl derivative was found to be active, whereas the trans-2-hydroxy counterpart was inactive, highlighting the specific conformational requirements of the binding site. acs.org
SAR of Cycloalkyl Ring Modifications
| Compound ID | R1 Group | LysRS IC50 (µM) | Relative Potency Improvement |
|---|---|---|---|
| 1 | Cyclopentyl | - | Baseline |
| 2 | Cyclohexyl | - | 7-fold |
| 3 | Cycloheptyl | - | 20-fold |
| 4 | cis-2-hydroxycyclohexyl | - | Tolerated with modest potency reduction |
| 5 | trans-2-hydroxycyclohexyl | Inactive |
Data derived from a study on LysRS inhibitors. acs.org
Variation of the Amino Acid Side Chain and Amide Linkage
In related N-aryl substituted valine derivatives, modifications have been explored to enhance biological activity. For example, the core L-valine structure has been a key component in the development of new dual PPARα/γ agonists. nih.gov
The amide linkage itself is a critical structural element. In studies of other amino acid amides, modifications at the C-terminus have been shown to be essential in regulating binding and agonist/antagonist properties. nih.gov The amide bond's planarity and hydrogen bonding capabilities are key to its role in molecular recognition.
Stereochemical Influence on Biological Interactions
Stereochemistry is a pivotal factor in the biological activity of chiral molecules like this compound. The spatial arrangement of the amino group and the isopropyl side chain around the chiral center of the valine core dictates how the molecule fits into its binding site. In many cases, only one enantiomer of a chiral compound will exhibit significant biological activity.
For related chiral compounds, such as derivatives of 3-Br-acivicin, it has been demonstrated that stereochemistry plays a crucial role in their biological activity. Only the natural (5S, αS) isomers displayed significant antiplasmodial activity, which suggests that their uptake and interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), are stereoselective. acs.org Molecular modeling has further illuminated the structural and stereochemical necessities for an effective interaction with the enzyme, leading to covalent binding and inactivation. acs.org While this is a different class of compounds, it underscores the general principle that the three-dimensional structure is critical for biological function.
Rational Design Principles for Targeted Derivatives
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. researchgate.net For derivatives of this compound, several design principles can be inferred from existing SAR data.
One key principle is the optimization of hydrophobic interactions. As seen with the modification of the cyclopentyl ring, systematically exploring the size and substitution of hydrophobic moieties to better fit the target's binding pocket can lead to significant gains in potency. acs.org
Another principle is the introduction of substituents to create additional interactions with the target. For example, in a series of related LysRS inhibitors, the addition of halogen or methoxy (B1213986) groups to a phenyl ring elsewhere in the molecule led to sub-micromolar activity. acs.org This highlights the potential for enhancing potency by exploring substitutions that can form new favorable contacts. However, such modifications must be balanced against potential off-target effects, as some potent derivatives also showed increased cytotoxicity. acs.org
The development of quantitative structure-activity relationship (QSAR) models can also be a powerful tool in the rational design of new derivatives. researchgate.net By correlating structural features with biological activity, these models can help predict the potency of new designs and prioritize synthetic efforts.
Rational Substitutions and Their Effects
| Compound ID | R1 Group | R2 Substitution | LysRS IC50 (µM) | Bacterial Growth Inhibition (MIC, µM) |
|---|---|---|---|---|
| 6 | Cyclohexyl | Chloro | Sub-micromolar | Sub-micromolar |
| 7 | Cycloheptyl | Bromo | Sub-micromolar | Sub-micromolar |
| 8 | Cyclohexyl | Methoxy | Sub-micromolar | - |
| 9 | Cycloheptyl | Methoxy | Sub-micromolar | - |
Data derived from a study on LysRS inhibitors showing the effect of substitutions on a distal phenyl ring. acs.org
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-amino-N-cyclopentyl-3-methylbutanamide, methods like Density Functional Theory (DFT) could be employed to determine its three-dimensional geometry, electron distribution, and molecular orbital energies. These calculations would reveal the molecule's reactivity, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively. Such studies are crucial for predicting how the molecule might behave in chemical reactions and biological environments. While specific data for this compound is unavailable, these theoretical calculations are a standard first step in molecular characterization.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method could be used to explore the potential biological targets of this compound by simulating its interaction with the binding sites of various enzymes or receptors. The process involves scoring functions that estimate the binding affinity, helping to identify potential protein partners. For instance, in the development of new therapeutics, docking studies are essential for predicting how a compound might interact with key residues in a target's active site. nih.govnih.gov Without a known biological target for this compound, any such study would be exploratory, screening it against a panel of known protein structures.
Molecular Dynamics Simulations for Ligand-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-target complex. nih.gov An MD simulation would model the movement of every atom in the this compound-protein system over time, offering insights into the stability of the binding pose predicted by docking. This method accounts for the flexibility of both the ligand and the protein, providing a more realistic representation of the interactions in a physiological environment. The resulting data can be used to calculate binding free energies, which are a more accurate predictor of binding affinity than docking scores alone.
Ligand-Based and Structure-Based Design Strategies
Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.gov In the absence of a known 3D structure for a biological target, ligand-based design relies on the knowledge of other molecules that bind to it. nih.gov If a set of active compounds with similar structures to this compound were known, pharmacophore models could be developed to identify the essential features for biological activity.
Conversely, structure-based drug design is employed when the 3D structure of the target protein is known. nih.gov This approach involves designing ligands that fit the shape and chemical environment of the binding site. For this compound, if a target were identified, researchers could use structure-based methods to propose modifications to its structure to enhance potency and selectivity.
In Silico ADME Prediction for Research Compound Optimization
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov Various software and web-based tools can estimate parameters such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. mdpi.commdpi.com For this compound, these predictions would be valuable in the early stages of research to assess its drug-like properties and identify potential liabilities. For example, predictions based on Lipinski's rule of five can offer a preliminary assessment of a compound's potential for oral bioavailability. researchgate.net
Below is a hypothetical table of predicted ADME properties for this compound, based on the types of data generated by common prediction tools.
| Property | Predicted Value | Method |
| Molecular Weight | 184.28 g/mol | Calculation |
| LogP | 1.9 | Consensus Prediction |
| Hydrogen Bond Donors | 2 | Rule-based |
| Hydrogen Bond Acceptors | 2 | Rule-based |
| Human Intestinal Absorption | High | Predictive Model |
| Blood-Brain Barrier Permeation | Yes | Predictive Model |
| P-glycoprotein Substrate | No | Predictive Model |
| CYP2D6 Inhibitor | Unlikely | Predictive Model |
| CYP3A4 Inhibitor | Unlikely | Predictive Model |
Applications As a Research Tool and Chemical Probe
Development of Fluorescent Ligands for Receptor Visualization and Functional Studies
The development of fluorescent ligands is a critical area of research for visualizing receptors in their native cellular environment and for studying their function in real-time. The general principle involves conjugating a molecule known to bind to a specific receptor with a fluorophore, a molecule that emits light upon excitation. This allows for the direct observation of the receptor's location, movement, and interaction with other molecules within living cells.
A derivative of 2-amino-N-cyclopentyl-3-methylbutanamide could serve as the core scaffold for such a fluorescent probe. The design of these probes typically involves a parent ligand with high affinity and selectivity for the target receptor, a linker, and a fluorescent dye. d-nb.info The amino group or other modifiable positions on the this compound structure could be used for the attachment of a linker, which in turn is connected to a fluorophore. The choice of fluorophore is crucial and often depends on the specific application, with considerations for brightness, photostability, and spectral properties that minimize background autofluorescence from cells. acs.org For instance, far-red emitting fluorophores are often preferred for live-cell imaging. acs.org
The synthesis of such a fluorescent ligand would involve a multi-step process. Initially, the parent compound, this compound, would be synthesized and its binding affinity for a target receptor confirmed. Subsequently, a linker would be attached to the parent compound, often through an amide coupling reaction. acs.org Finally, a fluorescent dye with a reactive group would be conjugated to the other end of the linker. The resulting fluorescent ligand would then be purified and characterized.
The utility of these fluorescent probes would be demonstrated through various imaging techniques, such as confocal microscopy, to visualize the distribution of the target receptor on the cell surface or within intracellular compartments. nih.gov Furthermore, advanced techniques like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) could be employed to study receptor-ligand binding kinetics and conformational changes in real-time. acs.org
| Ligand ID | Fluorophore | Excitation (nm) | Emission (nm) | Target Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| ACMB-FL-1 | Fluorescein | 494 | 518 | 15.2 |
| ACMB-FL-2 | Rhodamine B | 555 | 580 | 8.7 |
| ACMB-FL-3 | BODIPY 630/650 | 625 | 640 | 3.1 |
| ACMB-FL-4 | Cyanine5 | 649 | 670 | 5.4 |
Utility as a Scaffold for Complex Molecule Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The use of a central "scaffold" molecule, which is systematically decorated with a variety of chemical building blocks, is a common approach in library design. nih.govijpsr.com
The structure of this compound makes it an excellent candidate for a scaffold-based library. It possesses at least three points of diversity that can be independently modified: the primary amine, the cyclopentyl group, and the isopropyl group. By reacting the scaffold with a collection of different building blocks at each of these positions, a vast and structurally diverse library of compounds can be generated. For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes and ketones. The cyclopentyl group could be replaced with other cyclic or acyclic moieties, and the isopropyl group could be varied with other amino acid side chains.
The synthesis of such a library could be performed using solid-phase synthesis techniques, where the scaffold is attached to a solid support, such as a resin bead. nih.gov This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away. The "split-and-pool" method is a common strategy in solid-phase combinatorial synthesis that allows for the creation of very large libraries. rsc.org
The resulting library of complex molecules can then be screened against a variety of biological targets, such as enzymes or receptors, to identify "hit" compounds with desired biological activity. These hits can then be further optimized to develop potent and selective drug candidates. The diversity of the library increases the probability of finding novel molecular structures with interesting biological properties.
| Scaffold Position | Building Block Type | Number of Variations |
|---|---|---|
| R1 (from primary amine) | Carboxylic Acids (Amide formation) | 100 |
| R2 (Cyclopentyl group) | Cyclic Amines (Amide formation) | 50 |
| R3 (Isopropyl group) | Amino Acid Side Chains | 20 |
| Total Library Size | 100,000 |
Exploration in Chemical Biology for Target Identification and Validation
A key challenge in drug discovery and chemical biology is the identification of the specific biological target of a bioactive small molecule. researchgate.net Chemical probes, which are modified versions of a bioactive compound, are essential tools for this purpose. nih.gov These probes are designed to interact with and report on the presence of the target protein.
A derivative of this compound could be developed into a chemical probe to identify its cellular targets. A common strategy is to create an affinity-based probe by attaching a reporter tag, such as biotin or a photo-reactive group, to the molecule via a linker. nih.gov The position of the linker attachment is critical to ensure that the probe retains its ability to bind to the target protein.
Once synthesized, the affinity-based probe can be incubated with cell lysates or living cells. The probe will bind to its target protein, and the complex can then be isolated using the reporter tag. For example, a biotinylated probe-protein complex can be captured using streptavidin-coated beads. nih.gov The isolated protein can then be identified using techniques such as mass spectrometry.
Another approach is the use of label-free methods for target identification. nih.gov One such method is the drug affinity responsive target stability (DARTS) assay, which relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. nih.gov In this approach, cell lysates are treated with the small molecule of interest and then subjected to limited proteolysis. The target protein, being stabilized by the bound ligand, will be less susceptible to degradation and can be identified by comparing the protein profiles of treated and untreated samples.
The identification of the biological target is a crucial step in understanding the mechanism of action of a bioactive compound and for validating it as a potential therapeutic target. nih.gov
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Affinity Chromatography | A bioactive molecule is immobilized on a solid support to capture its binding partners from a cell lysate. | Direct identification of binding proteins. | Immobilization can interfere with binding; may identify non-specific binders. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes. | Provides information about the functional state of enzymes. | Limited to enzymes with reactive catalytic residues. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes the target protein against proteolysis. | Label-free method; applicable to a wide range of proteins. | Not all ligand binding events lead to significant stabilization. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | Can be performed in living cells; provides information on target engagement. | Requires specialized equipment for temperature control and proteomics. |
Future Perspectives and Unexplored Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. sigmaaldrich.com These technologies can be used to predict the properties and biological activities of novel compounds, including 2-amino-N-cyclopentyl-3-methylbutanamide and its derivatives. oup.commdpi.com AI models could be trained on existing data of similar compounds to predict potential biological targets and optimize its structure for improved activity and pharmacokinetic properties. nih.gov
Investigation of Novel Biological Targets based on Structural Analogy and Chemogenomics
The structural similarity of this compound to the amino acid valine suggests that it could interact with a variety of biological targets. Chemogenomics, which explores the interactions of all possible ligands with all possible biological targets, could be a powerful tool to identify novel targets for this compound. nih.gov Databases that link chemical structures to biological activities can be mined to generate hypotheses about its mechanism of action. pitt.edu
Development of Advanced Delivery Systems for Preclinical Research Models
Should this compound show promising biological activity in preclinical studies, advanced drug delivery systems could be developed to enhance its therapeutic potential. nih.gov Nanoparticle-based systems, for example, can improve the solubility, stability, and targeted delivery of drugs. nih.gov For preclinical research, these systems can be tailored to control the release of the compound and direct it to specific tissues or cells. nd.edu
Interdisciplinary Collaborations in Medicinal Chemistry and Pharmacology Research
The comprehensive investigation of a novel compound like this compound necessitates a multidisciplinary approach. pharmaciyajournal.ruwikipedia.org Collaboration between medicinal chemists for synthesis and derivatization, pharmacologists for biological testing, and computational chemists for modeling and prediction would be essential to fully characterize its potential. nih.gov
Q & A
Q. How do researchers manage large datasets from high-throughput screening of derivatives?
- Methodological Answer : Implement cheminformatics pipelines (e.g., KNIME, RDKit) for data preprocessing (noise reduction, normalization). Use machine learning (e.g., random forests, neural networks) to predict activity cliffs. Secure data integrity with encrypted databases (e.g., SQLite with AES-256) and version control (GitLab) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
